molecular formula C7H3BrClFO2 B2400858 2-Bromo-4-chloro-6-fluorobenzoic acid CAS No. 1082040-61-6

2-Bromo-4-chloro-6-fluorobenzoic acid

Cat. No.: B2400858
CAS No.: 1082040-61-6
M. Wt: 253.45
InChI Key: YGDCFZABHNKMTK-UHFFFAOYSA-N
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Description

Significance of Halogen Substitution Patterns in Aromatic Systems

The substitution pattern of halogens on an aromatic ring is a critical determinant of a compound's properties. The electronegativity, size, and polarizability of each halogen atom contribute to a unique electronic and steric environment. For instance, fluorine, the most electronegative element, can form strong bonds with carbon and often enhances metabolic stability and binding affinity. Chlorine and bromine, being larger and more polarizable, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

The interplay of inductive and resonance effects of halogens alters the electron density of the aromatic ring, thereby influencing its reactivity in various chemical transformations. In the case of benzoic acids, halogen substituents impact the acidity of the carboxylic acid group. Generally, electron-withdrawing halogens increase the acidity by stabilizing the resulting carboxylate anion. The specific positioning of these halogens—ortho, meta, or para to the carboxylic acid—further refines these electronic effects and introduces steric considerations that can direct the course of chemical reactions.

Overview of Densely Halogenated Benzoic Acids as Chemical Scaffolds

Densely halogenated benzoic acids, those bearing multiple halogen substituents, serve as highly versatile chemical scaffolds in organic synthesis. These molecules are essentially pre-functionalized building blocks, offering multiple reactive sites for further chemical modification. The presence of different halogens on the same ring, as seen in 2-Bromo-4-chloro-6-fluorobenzoic acid, allows for regioselective reactions. For example, the differential reactivity of carbon-bromine and carbon-chlorine bonds in cross-coupling reactions enables the sequential introduction of various substituents.

This strategic functionalization is a cornerstone of modern drug discovery and development, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile. Polyhalogenated benzoic acids provide a robust starting point for the synthesis of diverse libraries of compounds for biological screening. Their utility extends to materials science, where they can be used to construct novel polymers and liquid crystals with specific electronic and physical properties.

Research Landscape of this compound and Related Polyhalogenated Carboxylic Acids

The research landscape for polyhalogenated carboxylic acids is dynamic and expanding, driven by the continuous demand for novel molecules with unique properties. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and are offered by numerous chemical suppliers, indicating its use as an intermediate in proprietary synthetic programs.

The broader class of polyhalogenated aromatic carboxylic acids is the subject of ongoing investigation. Research focuses on developing new synthetic methodologies for their efficient and selective preparation. princeton.edunih.gov Furthermore, their application in metallaphotoredox catalysis is an emerging area, where they can serve as adaptive functional groups for diverse chemical transformations. princeton.edunih.gov The unique substitution pattern of compounds like this compound makes them valuable tools for probing structure-activity relationships in medicinal chemistry and for constructing complex, highly functionalized molecules. As synthetic methods become more sophisticated, the full potential of such densely halogenated scaffolds is expected to be further realized in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDCFZABHNKMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-61-6
Record name 2-bromo-4-chloro-6-fluorobenzoic acid
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Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 6 Fluorobenzoic Acid and Its Structural Analogues

Strategic Retrosynthetic Analysis of 2-Bromo-4-chloro-6-fluorobenzoic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors through a series of logical "disconnections" that correspond to reliable forward chemical reactions.

The structure of this compound features three distinct halogen atoms and a carboxylic acid group on a benzene (B151609) ring. The strategic placement of these groups, particularly the ortho-relationship between the bromine, fluorine, and carboxylic acid, suggests that certain bonds are more logical to disconnect than others.

The most logical disconnection points are the carbon-bromine (C-Br) and carbon-carbon (C-COOH) bonds, as reliable methods exist for their formation, often with high regiochemical control.

C-Br Disconnection : Disconnecting the C-Br bond at the C2 position is a primary strategic step. This disconnection assumes a late-stage introduction of the bromine atom onto a pre-existing 4-chloro-6-fluorobenzoic acid scaffold. However, a more synthetically viable approach involves the bromination of a precursor where the directing groups guide the electrophile to the desired position. A powerful strategy is the directed ortho-metalation of a suitable precursor, followed by quenching with a bromine source. This leads to the identification of 4-chloro-2-fluorobenzoic acid as a key precursor. This precursor is synthetically accessible and provides a robust platform for the regioselective introduction of the bromine atom at the C6 position, which is ortho to the powerfully directing carboxylic acid group.

C-COOH Disconnection : While disconnection of the carboxylic acid group is a standard retrosynthetic step, in this case, retaining it is advantageous. The carboxylate is a potent directed metalation group (DMG), capable of guiding lithiation to its ortho positions (C2 and C6). rsc.orgresearchgate.netsemanticscholar.org Therefore, keeping the carboxylic acid functionality present in the immediate precursor allows for its use as a strategic tool to control the regiochemistry of the final halogenation step.

Based on this analysis, the most strategically sound precursor is 4-chloro-2-fluorobenzoic acid . This simplifies the synthetic challenge to the regioselective bromination at the C6 position.

Target MoleculeKey DisconnectionPrecursor Molecule
This compoundC-Br Bond (at C6)4-Chloro-2-fluorobenzoic acid

Following the disconnection of the C6-Br bond on the 4-chloro-2-fluorobenzoic acid precursor, we can identify the corresponding synthons. Synthons are idealized fragments that may not exist as stable species but are represented by practical chemical reagents.

The disconnection suggests the reaction between an aryl anion at the C6 position and an electrophilic bromine source.

Aryl Anion Synthon : The synthon is an anion localized at the C6 position of the 4-chloro-2-fluorobenzoate (B8447827) ring. This nucleophilic synthon can be generated in practice via directed ortho-metalation (DoM), where a strong base selectively removes the proton at the C6 position. The corresponding synthetic equivalent is a lithiated intermediate, 6-lithio-4-chloro-2-fluorobenzoic acid .

Electrophilic Bromine Synthon : A cationic bromine synthon (Br⁺) is required to react with the aryl anion. A variety of reagents can serve as the synthetic equivalent for this synthon, including molecular bromine (Br₂) or, for cleaner reactions with organolithiums, electrophiles like 1,2-dibromoethane (B42909) or hexachloroethane (B51795) where the bromine acts as the electrophilic center. rsc.orgresearchgate.net

SynthonTypePotential Synthetic Equivalent(s)
4-chloro-2-fluorobenzoic acid C6-anionNucleophilic6-Lithio-4-chloro-2-fluorobenzoate (generated in situ)
"Br⁺"Electrophilic1,2-Dibromotetrachloroethane, Hexachloroethane, Molecular Bromine

Novel Synthetic Routes and Process Development

The development of synthetic routes for polyhalogenated aromatics relies on methodologies that offer high regiochemical control. Modern techniques such as directed metalation and position-specific halogenation reactions are indispensable for achieving this goal.

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a proximate ortho position. The carboxylic acid group itself, after deprotonation by the first equivalent of base to form the lithium carboxylate, serves as a potent DMG. organic-chemistry.org

In the case of the precursor 4-chloro-2-fluorobenzoic acid , the lithium carboxylate directs metalation to the C2 and C6 positions. The fluorine atom at C2 is already present. The key challenge is to achieve selective deprotonation at the C6 position over other potentially acidic protons on the ring. The acidity of aromatic protons is influenced by the cumulative inductive and resonance effects of the substituents. For polyhalogenated benzoic acids, the site of lithiation is often determined by the synergistic effects of the directing groups. rsc.orgresearchgate.net

Studies on dihalogenated benzoic acids have shown that lithiation often occurs at the position flanked by two halogen substituents. rsc.org However, in 4-chloro-2-fluorobenzoic acid, the most powerful directing group is the in situ-formed carboxylate. This group strongly directs the lithiation to the adjacent C6 position. This process typically involves treating the substrate with a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.orgorganic-chemistry.org The use of two or more equivalents of the base is necessary to first deprotonate the carboxylic acid and then the aromatic ring.

The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a suitable electrophile to introduce a new substituent with complete regiocontrol.

Achieving positional control in halogenation reactions is critical for the synthesis of polysubstituted aromatics. While classical electrophilic aromatic substitution is often governed by the inherent directing effects of the substituents, leading to mixtures of isomers, modern methods provide greater precision.

A highly effective technique for regioselective bromination is the lithiation-bromination sequence, which falls under the umbrella of directed bromination. This method leverages the DoM strategy described above.

Once the 6-lithio-4-chloro-2-fluorobenzoate intermediate is generated in situ, it can be quenched with an electrophilic bromine source to install the bromine atom exclusively at the C6 position. This circumvents the regioselectivity issues associated with direct electrophilic bromination of the aromatic ring. Suitable brominating agents for quenching aryllithiums include 1,2-dibromotetrachloroethane, which provides a source of electrophilic bromine and results in a clean reaction. rsc.orgsemanticscholar.org

StepReaction TypeReagents and ConditionsIntermediate/Product
1Directed ortho-Metalation4-Chloro-2-fluorobenzoic acid, s-BuLi (2.2 eq.), TMEDA, THF, -78 °C6-Lithio-4-chloro-2-fluorobenzoate
2Electrophilic Quench (Bromination)1,2-Dibromotetrachloroethane, -78 °C to room temp.This compound

This sequence represents a robust and advanced methodology for the synthesis of specifically substituted polyhalogenated benzoic acids, demonstrating precise control over substituent placement through the strategic use of modern synthetic reactions.

Halogenation Reactions with Positional Control

Selective Chlorination Approaches

The regioselective introduction of a chlorine atom onto an already substituted aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents play a pivotal role in determining the position of chlorination. For instance, starting from a 2-bromo-6-fluorophenol (B1273061) precursor, the hydroxyl group, being a strong ortho-, para-director, would favor chlorination at the 4-position. Various chlorinating agents and catalytic systems have been developed to enhance this selectivity.

The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a sulfide (B99878) catalyst is a common method for the chlorination of phenols. The choice of catalyst can significantly influence the ortho/para selectivity. For example, certain polymeric sulfides have been shown to be highly effective in promoting para-chlorination of phenols. Another approach involves the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of an acid catalyst. The reaction conditions, including solvent and temperature, must be carefully controlled to minimize the formation of undesired isomers.

A potential synthetic route could involve the initial synthesis of 2-bromo-6-fluorophenol, followed by a highly regioselective chlorination at the 4-position to yield 2-bromo-4-chloro-6-fluorophenol (B1274304). This intermediate can then be carboxylated to afford the final product.

Table 1: Comparison of Reagents for Selective Chlorination of Phenols

Reagent/Catalyst SystemSelectivityAdvantagesDisadvantages
SO₂Cl₂ / Lewis AcidGood para-selectivityHigh reactivity, readily availableCan lead to over-chlorination, harsh conditions
SO₂Cl₂ / Sulfide CatalystHigh para-selectivityMilder conditions, high selectivityCatalyst may be expensive or require synthesis
N-Chlorosuccinimide (NCS)VariableMilder conditions, easier to handleCan be less reactive, may require activation
Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with electrophilic fluorination being a prominent strategy. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used as sources of electrophilic fluorine. These reagents offer the advantage of being more manageable and safer than gaseous fluorine.

The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups direct fluorination to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. In the context of synthesizing this compound, a late-stage fluorination of a 2-bromo-4-chlorobenzoic acid precursor would likely be challenging due to the deactivating nature of the existing halogens and the carboxylic acid group.

A more plausible strategy would involve starting with a fluorinated precursor, such as 3-fluoroaniline (B1664137) or 1-bromo-3-fluorobenzene, and subsequently introducing the other halogens and the carboxyl group.

Carboxylation and Functional Group Interconversion in Halogenated Arenes

The introduction of the carboxylic acid group onto the polyhalogenated aromatic ring is a key transformation. Several methods can be employed for this purpose, including directed ortho-metalation (DoM), carbonation of organometallic intermediates, and palladium-catalyzed carboxylation.

Directed ortho-metalation (DoM) is a powerful technique that relies on the ability of certain functional groups (directing metalation groups, DMGs) to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. Halogens, particularly fluorine and chlorine, can act as weak DMGs. The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxyl group. For a substrate like 1-bromo-3-chloro-5-fluorobenzene, the regioselectivity of lithiation would be influenced by the directing ability of all three halogens.

Carbonation of Grignard or organolithium reagents is another classic method. This involves the formation of an organometallic species from the corresponding aryl halide, followed by reaction with carbon dioxide. The reactivity of the carbon-halogen bond towards metal insertion or halogen-metal exchange is crucial. Generally, the order of reactivity is I > Br > Cl > F.

Palladium-catalyzed carboxylation of aryl halides offers a milder alternative to the use of stoichiometric organometallic reagents. mdpi.com This method typically involves the reaction of an aryl halide with carbon monoxide or a CO surrogate in the presence of a palladium catalyst and a suitable nucleophile. mdpi.com The choice of ligands for the palladium catalyst is critical for achieving high efficiency and selectivity. mdpi.com

The Kolbe-Schmitt reaction provides a direct route to ortho-hydroxybenzoic acids from phenols. wikipedia.org If 2-bromo-4-chloro-6-fluorophenol is used as a substrate, this reaction could potentially install the carboxylic acid group at the 2-position, ortho to the hydroxyl group. wikipedia.org Subsequent dehydroxylation would be required to obtain the final product.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Halogenated Benzoic Acids

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. In the context of synthesizing halogenated benzoic acids, palladium-catalyzed carbonylation of polyhalogenated arenes is a particularly relevant strategy. mdpi.com This reaction involves the coupling of an aryl halide with carbon monoxide, which serves as the source of the carbonyl group for the carboxylic acid.

The success of this approach depends on the selective activation of one carbon-halogen bond in the presence of others. The relative reactivity of C-X bonds in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl. This selectivity can be exploited to introduce the carboxyl group at a specific position. For instance, starting with 1-bromo-3-chloro-5-fluoroiodobenzene, it might be possible to selectively carbonylate the C-I bond.

The choice of palladium catalyst, ligands, and reaction conditions is paramount for controlling the reactivity and preventing side reactions. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the acylpalladium intermediate. researchgate.net

Cascade and Multicomponent Reaction Approaches

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. researchgate.net Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, provide a powerful tool for building molecular complexity.

While specific cascade or multicomponent reactions leading directly to this compound are not extensively reported, the principles of these methodologies can be applied to design novel synthetic routes. For example, a hypothetical cascade reaction could involve an initial halogenation step, followed by an in-situ carboxylation. A multicomponent approach could potentially bring together a halogenated precursor, a carboxylating agent, and other reactants in a single step to construct the target molecule. These strategies, while synthetically challenging to develop, offer significant advantages in terms of step economy and reduced waste generation.

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters for each synthetic step to maximize the yield and purity of the product. Key parameters that require fine-tuning include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For halogenation reactions, controlling the temperature is crucial to prevent over-halogenation and to influence the regioselectivity. The solvent can also play a significant role in modulating the reactivity of the halogenating agent and the substrate. In carboxylation reactions involving organometallic intermediates, the choice of a non-protic, anhydrous solvent is essential to avoid quenching the reactive species.

Catalyst Systems and Ligand Design for Selective Transformations

In metal-catalyzed reactions, such as palladium-catalyzed carboxylation and cross-coupling, the choice of the catalyst system, including the metal precursor and the ancillary ligands, is of utmost importance for achieving high catalytic activity, selectivity, and stability.

For palladium-catalyzed reactions, a wide array of phosphine-based ligands has been developed to fine-tune the electronic and steric properties of the palladium center. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig research groups, have proven to be highly effective in promoting the challenging oxidative addition of aryl chlorides and bromides. The bite angle of bidentate phosphine ligands can also influence the stability of the catalytic species and the rate of reductive elimination.

In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. NHCs are strong sigma-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts. The design of ligands with specific properties tailored to the desired transformation is an active area of research and is key to enhancing the efficiency and selectivity of synthetic routes towards complex molecules like this compound. nih.gov

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, profoundly influencing reaction rates, yields, and selectivity. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates dictate the reaction pathway. For instance, in the synthesis of related halogenated benzoic acids, a variety of solvents are employed, ranging from polar aprotic to nonpolar, depending on the specific reaction step.

In bromination reactions, solvents like ethanol (B145695) or acetic acid are often utilized. For example, in the synthesis of 2-bromo-3-amino-6-fluorobenzonitrile, a precursor to a structural analogue, ethanol is used as the reaction medium. google.com The polarity of ethanol facilitates the dissolution of the reactants while participating in the reaction mechanism. Acetic acid is another common solvent, as seen in the synthesis of 4-Bromo-2-fluorobenzoic acid, where it serves as the medium for the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com

Reaction medium engineering extends beyond simple solvent selection. In some syntheses, solvent-free conditions are employed to enhance efficiency and promote green chemistry principles. researchgate.net For the synthesis of substituted benzoic acids, the use of a catalyst system like TBHP/oxone under solvent-free conditions has been shown to be effective. researchgate.net Furthermore, for purification, the differential solubility of the product and impurities in various solvents is exploited. Water is a common solvent for the recrystallization of benzoic acid derivatives, as the desired product often has low solubility in cold water but is soluble in hot water, allowing for the removal of more soluble impurities. ma.edu In cases where impurities are persistent, mixed solvent systems or alternative purification techniques may be necessary. reddit.com

The table below summarizes the role of different solvents in the synthesis and purification of structural analogues of this compound.

Compound/Process Solvent(s) Role of Solvent Reference
2-bromo-3-amino-6-fluorobenzonitrile SynthesisEthanolReaction medium for bromination google.com
4-Bromo-2-fluorobenzoic Acid SynthesisAcetic AcidReaction medium for oxidation chemicalbook.com
Substituted Benzoic Acid SynthesisSolvent-freeGreen chemistry approach, enhances reaction rate researchgate.net
Purification of Benzoic AcidsWaterRecrystallization for purity enhancement ma.edu
Purification of Benzoic AcidsDiethyl ether / Sodium Bicarbonate SolutionLiquid-liquid extraction to remove acidic impurities reddit.com

Temperature and Pressure Control for Maximizing Reaction Efficiency

Temperature and pressure are fundamental parameters that must be precisely controlled to maximize the efficiency of synthetic routes leading to this compound and its analogues. These conditions directly impact reaction kinetics, product yield, and the formation of by-products.

In multi-step syntheses, each step often requires a specific temperature range for optimal performance. For example, in a patented method for preparing 2-bromo-6-fluorobenzoic acid, the initial nitration reaction is conducted at a controlled temperature of -2 to 2 °C, while a subsequent bromination step is carried out at 20 °C. google.com The diazotization and hydrolysis step that follows requires heating to 50-60 °C. google.com This demonstrates the necessity of precise temperature ramping and control throughout the synthetic sequence.

Similarly, in the synthesis of 3-bromo-4-fluoro-benzoic acid, the initial acylation is performed between 20° and 80° C, the subsequent bromination is carried out at a higher temperature of 80° to 120° C, and the final haloform reaction is again conducted between 20° and 80° C. google.com

Pressure control is also crucial, particularly when gaseous reagents are involved. In the synthesis of 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene, the reaction is conducted under an oxygen pressure of 1.2 MPa to facilitate the oxidation. chemicalbook.com In another example involving ortho-substituted carbonylation, a pressure of 15 bar of carbon monoxide is maintained using a back pressure regulator to ensure efficient reaction. chemicalbook.com

The following table illustrates the temperature and pressure conditions for various reactions in the synthesis of structural analogues.

Reaction Step Structural Analogue Temperature Pressure Reference
Nitration2-bromo-6-fluorobenzoic acid-2 to 2 °CNot specified google.com
Bromination2-bromo-6-fluorobenzoic acid20 °CNot specified google.com
Diazotization/Hydrolysis2-bromo-6-fluorobenzoic acid50 to 60 °CNot specified google.com
Bromination3-bromo-4-fluoro-benzoic acid80 to 120 °CNot specified google.com
Oxidation4-Bromo-2-fluorobenzoic acid130 °C1.2 MPa (Oxygen) chemicalbook.com
Carbonylation4-Bromo-2-chlorobenzoic acid110 °C15 bar (CO) chemicalbook.com

Purity Assessment and Impurity Profiling in Synthetic Processes

Analytical Methodologies for High-Purity Synthesis

Ensuring the high purity of this compound is paramount, and a suite of analytical methodologies is employed to achieve this. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and impurity profiling due to its sensitivity and resolving power. ekb.eg A reverse-phase HPLC (RP-HPLC) method, often with UV detection, is typically developed and validated to separate the main compound from any starting materials, intermediates, and by-products. ekb.egquora.com For instance, a validated HPLC method for 2,4,6-Trifluorobenzoic acid, a structural analogue, utilizes a gradient mixture of a buffered aqueous phase and an organic solvent mixture to achieve separation. ekb.eg

Melting point analysis is a fundamental and accessible technique for assessing the purity of crystalline solids like benzoic acid derivatives. quora.comyoutube.com A pure compound will exhibit a sharp melting point range close to its literature value, whereas impurities will typically cause a depression and broadening of the melting range. youtube.com

Spectroscopic techniques are also indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to identify the molecular weights of the parent compound and any impurities, aiding in their structural elucidation. bldpharm.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and qualitatively assessing the purity of the product. sigmaaldrich.com The presence of multiple spots can indicate an impure sample. youtube.com

The table below outlines common analytical methods for purity assessment.

Analytical Technique Principle of Operation Application in Purity Assessment Reference
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of purity and impurity profiling. ekb.egusda.gov
Melting Point AnalysisDetermination of the temperature range over which a solid transitions to a liquid.A sharp and narrow melting range indicates high purity. quora.comyoutube.com
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of atomic nuclei with an external magnetic field.Structural confirmation and identification/quantification of impurities. bldpharm.com
Mass Spectrometry (MS)Measurement of the mass-to-charge ratio of ionized molecules.Identification of impurities by molecular weight. bldpharm.com
Thin-Layer Chromatography (TLC)Separation based on differential adsorption on a stationary phase.Qualitative assessment of purity and reaction monitoring. sigmaaldrich.com

Strategies for By-product Minimization

Minimizing the formation of by-products is a critical aspect of synthesizing high-purity this compound. This is achieved through careful control of reaction parameters and purification strategies.

One primary strategy is the precise control of stoichiometry and reaction conditions such as temperature and reaction time. researchgate.net For instance, in the synthesis of 4-Bromo-2-fluorobenzoic acid via oxidation, the use of specific catalysts like Co(OAc)₂·4H₂O and promoters like NaBr, along with controlled temperature and oxygen pressure, helps to steer the reaction towards the desired product and away from side reactions. chemicalbook.com

The choice of reagents can also significantly impact by-product formation. In bromination reactions, using a selective brominating agent can prevent over-bromination or the formation of isomeric impurities.

Purification methods are essential for removing any by-products that do form. Recrystallization is a powerful technique for purifying solid compounds. ma.edu The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. ma.edu For benzoic acid derivatives, washing the crude product with a basic solution, such as sodium bicarbonate, can remove acidic impurities by converting them into water-soluble salts. reddit.com Subsequent acidification of the aqueous layer can recover the desired product if it is also acidic. chemicalbook.com

In cases where by-products have similar physical properties to the desired product, chromatographic techniques like column chromatography may be necessary for separation. reddit.com

The following table summarizes strategies for minimizing by-products.

Strategy Description Example Application Reference
Optimized Reaction ConditionsPrecise control of temperature, pressure, and reaction time to favor the desired reaction pathway.Controlled temperature stages in the synthesis of 2-bromo-6-fluorobenzoic acid. google.com
Use of Selective Catalysts/ReagentsEmploying catalysts and reagents that selectively promote the desired transformation.Using Co(OAc)₂·4H₂O and NaBr in the synthesis of 4-Bromo-2-fluorobenzoic acid. chemicalbook.com
RecrystallizationPurification technique based on differential solubility of the product and impurities in a solvent at different temperatures.Purifying benzoic acid from reaction mixtures. ma.edu
Acid-Base ExtractionSeparation of acidic or basic compounds from neutral species by converting them into their water-soluble salts.Washing with NaHCO₃ solution to remove acidic impurities. reddit.com

Advanced Spectroscopic and Diffraction Based Characterization of 2 Bromo 4 Chloro 6 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of 2-bromo-4-chloro-6-fluorobenzoic acid, two aromatic protons would be expected in the region of 7.0-8.5 ppm. The precise chemical shifts are influenced by the electronic effects of the surrounding halogen and carboxylic acid groups. The electron-withdrawing nature of these substituents would deshield the protons, shifting them downfield.

The coupling constants (J values) between the two aromatic protons would be crucial for determining their relative positions. A meta-coupling (³JHH) would be expected, typically in the range of 2-3 Hz. Furthermore, coupling to the fluorine atom would result in additional splitting. A meta-coupling to fluorine (⁴JHF) would likely be observed.

Hypothetical ¹H NMR Data for this compound:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.85dd³JHH = 2.5, ⁴JHF = 1.8
H-57.60d³JHH = 2.5

Note: This data is illustrative and based on typical values for similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals would be anticipated: six for the aromatic ring and one for the carboxylic acid. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens.

The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The carbons adjacent to the fluorine would show smaller two-bond couplings (²JCF). Similarly, the carbons bearing the bromine and chlorine atoms would have their chemical shifts influenced by the electronegativity and heavy atom effect of these halogens. The carboxylic acid carbon would appear significantly downfield, generally above 165 ppm.

Hypothetical ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
C-1 (COOH)168.0-
C-2 (C-Br)115.0²JCF = 22.0
C-3135.0³JCF = 3.0
C-4 (C-Cl)130.0⁴JCF = 1.5
C-5128.0³JCF = 8.0
C-6 (C-F)160.0¹JCF = 250.0
COOH168.0-

Note: This data is illustrative and based on typical values for similar compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Position Determination

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, a single resonance would be expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The coupling of the fluorine to the adjacent aromatic protons would provide further structural confirmation. A doublet of doublets would be anticipated due to coupling with H-3 and H-5, with coupling constants corresponding to those observed in the ¹H NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and thus their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton at position 3 to the carbon at position 3, and the proton at position 5 to the carbon at position 5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and carbon monoxide from the acylium ion formed after loss of the hydroxyl group. The presence of the halogens would also influence the fragmentation, with potential loss of Br, Cl, or F radicals.

Expected Fragmentation Pattern for this compound:

m/zFragment
[M]+Molecular Ion
[M-17]+Loss of -OH
[M-45]+Loss of -COOH
[M-79/81]+Loss of -Br
[M-35/37]+Loss of -Cl

Note: This table represents expected fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₃BrClFO₂), the exact mass of the molecular ion can be calculated. This experimental value can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through controlled fragmentation. For this compound, the presence of bromine and chlorine isotopes creates a distinctive molecular ion cluster, which is a powerful diagnostic tool.

The two primary isotopes of bromine are ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine's main isotopes are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion ([M]⁺) with prominent peaks at M, M+2, and M+4, corresponding to the different isotopic combinations. The most intense peak in this cluster would correspond to the [C₇H₃⁷⁹Br³⁵ClFO₂]⁺ ion.

Upon ionization, the molecule undergoes predictable fragmentation. Key pathways for aromatic carboxylic acids include the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals. libretexts.org Alpha-cleavage next to the carbonyl group is a common fragmentation pattern for carboxylic acids. libretexts.org Additionally, the cleavage of the carbon-halogen bonds is a principal fragmentation route for halogenated compounds. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure / Formula Neutral Loss Notes
252/254/256[C₇H₃BrClFO₂]⁺-Molecular ion ([M]⁺) cluster, showing the characteristic isotopic pattern for one Br and one Cl atom.
235/237/239[C₇H₂BrClFO]⁺•OH (17)Loss of the hydroxyl radical from the carboxylic acid group.
208/210/212[C₆H₂BrClF]⁺CO₂ (44)Decarboxylation of the molecular ion, a common pathway for benzoic acids.
207/209/211[C₇H₃ClFO₂]⁺•Br (79/81)Loss of a bromine radical.
173/175[C₆H₃ClFO]⁺•Br, COLoss of bromine followed by carbon monoxide.
172/174[C₇H₃BrFO₂]⁺•Cl (35/37)Loss of a chlorine radical.

Note: The listed m/z values correspond to the most abundant isotopes (⁷⁹Br and ³⁵Cl) and subsequent isotopic peaks.

Vibrational Spectroscopy

FT-IR spectroscopy is particularly effective for identifying the various functional groups within this compound. The spectrum is expected to be characterized by several key absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong, sharp carbonyl (C=O) stretching band. libretexts.org The aromatic ring produces characteristic C=C stretching absorptions, while the various carbon-halogen bonds are identifiable in the lower frequency fingerprint region.

Table 2: Characteristic FT-IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
CarbonylC=O stretch1680 - 1720
Aromatic RingC=C stretch1450 - 1600
Carboxylic AcidC-O stretch1210 - 1320
Aryl HalideC-F stretch1100 - 1250
Aryl HalideC-Cl stretch700 - 850
Aryl HalideC-Br stretch500 - 650

Raman spectroscopy offers complementary data to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy would be effective for analyzing the symmetric stretching modes of the substituted aromatic ring and the carbon-halogen bonds.

Table 3: Expected Raman Shifts for Key Vibrational Modes

Vibrational Mode Expected Raman Shift (cm⁻¹) Notes
Aromatic Ring Breathing1000 - 1100Symmetric stretching of the entire ring, often a strong peak.
Carbonyl (C=O) Stretch1650 - 1700May be weaker than in IR but still observable.
C-Br Stretch500 - 650Typically a strong and distinct Raman signal.
C-Cl Stretch700 - 850Generally produces a strong Raman peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk In this compound, the primary chromophore is the substituted benzene (B151609) ring. The absorption is dominated by π → π* transitions within the conjugated aromatic system. libretexts.org

The presence of the carboxyl group and the halogen atoms (auxochromes) influences the energy of these transitions. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also possible but is typically much weaker in intensity than the π → π* transitions. libretexts.org

Table 4: Electronic Transitions in this compound

Transition Type Electrons Involved Expected Wavelength Region Relative Intensity
π → πPi (π) electrons of the aromatic ring200 - 300 nmHigh
n → πNon-bonding (n) electrons on carbonyl oxygen> 300 nmLow

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing.

While specific, publicly available crystallographic data for this compound could not be located, an analysis of the closely related compound 2-bromo-4-chlorobenzoic acid (which lacks only the fluorine atom) provides a representative example of the data obtained from such an analysis. nih.gov The crystal structure of this analogue reveals that the molecules form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for benzoic acids.

Table 5: Representative Crystallographic Data for the Analogue 2-Bromo-4-chlorobenzoic Acid

Parameter Value
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a (Å)7.2271
b (Å)8.9480
c (Å)12.1887
α (°)90
β (°)105.819
γ (°)90
Z (molecules/unit cell)4

Source: Crystallography Open Database, based on data from Pramanik et al., Faraday Discuss., 2017. nih.gov

This data for a similar molecule illustrates the precise structural information that can be obtained, defining the exact dimensions of the unit cell in the solid state.

Molecular Conformation and Bond Geometries in the Crystalline Phase

Detailed, experimentally determined data on bond lengths, bond angles, and dihedral angles for this compound in the crystalline phase are not available.

Intermolecular Interactions and Crystal Packing Motifs

An analysis of the crystal packing, including specific intermolecular forces, cannot be conducted without crystallographic data.

Hydrogen Bonding Networks

Information on the presence, geometry, and synthons of hydrogen bonding networks is not available.

Halogen Bonding Interactions

There is no published data to confirm or characterize halogen bonding interactions involving the bromine, chlorine, or fluorine atoms in the crystal lattice.

Aromatic Stacking Interactions

A description of any π-π or other aromatic stacking interactions cannot be provided without experimental structural data.

Should crystallographic and spectroscopic research on this compound be published in the future, the generation of the requested article would become feasible.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. However, no specific studies employing DFT for the comprehensive analysis of 2-Bromo-4-chloro-6-fluorobenzoic acid have been identified in the available literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) and their relative energies.

Research Findings: There are no published studies detailing the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound.

Data Table: As no data is available, a table of optimized geometrical parameters cannot be provided.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to identify and characterize the substance.

Research Findings: No computational studies on the vibrational frequencies of this compound have been found. Therefore, a theoretical vibrational analysis and correlation with experimental spectra are not available.

Data Table: A table of calculated vibrational frequencies and their assignments cannot be generated due to the lack of research data.

Electronic Structure Analysis

The electronic structure analysis provides insights into the distribution of electrons in a molecule and its chemical reactivity. This includes the analysis of molecular orbitals, electrostatic potential, and bonding.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

Research Findings: There is no available data from quantum chemical calculations on the HOMO and LUMO energies or the HOMO-LUMO gap for this compound.

Data Table: A table of HOMO-LUMO energies and the energy gap cannot be presented.

Molecular Electrostatic Potential (MESP) Mapping

MESP maps are used to visualize the charge distribution in a molecule and to predict how it will interact with other molecules. They are useful for understanding sites of electrophilic and nucleophilic attack.

Research Findings: No studies containing MESP maps or analysis for this compound have been located in the scientific literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding in a molecule, including charge transfer interactions and hyperconjugative effects, which are important for understanding molecular stability.

Research Findings: A detailed NBO analysis for this compound is not available in published research.

Molecular Dynamics Simulations and Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the aromatic ring. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface and identify stable conformers.

Studies on the closely related compound, 2-chloro-6-fluorobenzoic acid, using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a strong model for understanding the conformational preferences of the title compound. These calculations reveal the existence of distinct conformers based on the dihedral angle of the O=C-O-H group. The two primary conformers are the cis and trans forms.

Cis Conformer: In this arrangement, the hydroxyl proton of the carboxylic acid group is oriented towards the carbonyl oxygen. For ortho-substituted benzoic acids, the cis conformer is typically the most stable, global minimum energy structure.

Trans Conformer: Here, the hydroxyl proton is oriented away from the carbonyl oxygen. Due to steric hindrance from the ortho substituents (in this case, bromine and fluorine), the trans conformer is significantly less stable.

For 2-chloro-6-fluorobenzoic acid, the trans conformer is calculated to be approximately 17.07 kJ·mol⁻¹ higher in energy than the cis conformer. A similar energy difference is expected for this compound. The energy barrier for the cis→

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2 Bromo 4 Chloro 6 Fluorobenzoic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. However, its reactivity in 2-Bromo-4-chloro-6-fluorobenzoic acid is significantly influenced by the presence of the ortho-bromo and ortho-fluoro substituents. These groups exert steric hindrance, which can impede access to the carboxyl carbon, and strong electron-withdrawing inductive effects, which increase the acidity of the proton but can also affect the electrophilicity of the carbonyl carbon. stackexchange.com

Standard derivatizations of the carboxylic acid group include conversion to esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The formation of esters from this compound typically requires conditions that can overcome the steric hindrance posed by the ortho substituents. Fischer esterification, using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or gaseous hydrogen chloride), is a common method. For a structurally similar compound, 4-bromo-2-chlorobenzoic acid, esterification has been achieved by passing dry hydrogen chloride gas through a solution in methanol, allowing the reaction to proceed to completion overnight at room temperature. chemicalbook.com This approach is applicable for the synthesis of simple alkyl esters of the title compound.

Amidation: The synthesis of amides from this compound generally proceeds via a two-step protocol involving the initial activation of the carboxylic acid. Direct condensation with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt and the high activation energy required. A more effective strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with a primary or secondary amine to form the desired amide. This method is used for the synthesis of 2-bromo-4-fluorobenzamide (B1287565) from the analogous 2-bromo-4-fluorobenzoic acid. sigmaaldrich.com

Table 1: Representative Conditions for Carboxylic Acid Derivatization

Transformation Reagents & Conditions Product Notes
Esterification Methanol (CH₃OH), dry HCl (gas), Room Temp Methyl 2-bromo-4-chloro-6-fluorobenzoate Based on methodology for similar substrates. chemicalbook.com

| Amidation | 1. SOCl₂ or (COCl)₂, heat 2. Amine (RNH₂), base | 2-Bromo-4-chloro-N-alkyl-6-fluorobenzamide | Standard procedure for sterically hindered acids. sigmaaldrich.com |

The reduction of the carboxylic acid group offers a pathway to benzyl (B1604629) alcohol and benzaldehyde (B42025) derivatives, which are valuable synthetic intermediates.

Reduction to Alcohol: Carboxylic acids are resistant to mild reducing agents. Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), are required for the complete reduction of the carboxylic acid to the corresponding primary alcohol. libretexts.org This reaction proceeds via an aldehyde intermediate, which is immediately reduced further under the reaction conditions. libretexts.org Applying this to this compound would yield (2-bromo-4-chloro-6-fluorophenyl)methanol. Care must be taken as LiAlH₄ can also reduce aryl halides, though typically at higher temperatures.

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation because the aldehyde product is more easily reduced than the starting material. libretexts.org Direct reduction is uncommon. A typical synthetic strategy involves a two-step process: first, the reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC). louisville.edu Alternatively, the carboxylic acid can be converted to a derivative like an acid chloride or ester, which can then be reduced to the aldehyde using less reactive hydride reagents. For example, acid chlorides can be reduced using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), and esters can be reduced with diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to isolate the aldehyde. libretexts.orgresearchgate.net

Reactivity of Aromatic Halogens in Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is the key to this selectivity. The oxidative addition of a palladium(0) catalyst to the aryl halide is the rate-determining step in many cross-coupling cycles, and the bond dissociation energy follows the trend C-I > C-Br > C-Cl > C-F. nih.gov Consequently, the C-Br bond is significantly more reactive than the C-Cl bond in these reactions. nih.gov

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. nih.gov Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C2 position, leaving the C-Cl bond intact. nih.govresearchgate.net This chemoselectivity allows for the synthesis of 2-aryl-4-chloro-6-fluorobenzoic acid derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source with phosphine (B1218219) ligands, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a mixture of organic solvent and water. nih.govrsc.org

Table 2: Expected Selective Suzuki-Miyaura Coupling

Aryl Halide Substrate Boronic Acid/Ester Catalyst / Base Expected Major Product
This compound Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄ / K₂CO₃ 2-Aryl-4-chloro-6-fluorobenzoic acid

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org Similar to the Suzuki coupling, this reaction can be performed selectively on the more reactive C-Br bond of this compound. nih.gov By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high selectivity for the amination at the C2 position. Studies on bromo-chloro(hetero)arenes have shown that specific palladium-ligand systems can direct the reaction to either the bromide or the chloride position, although reaction at the bromide is generally favored. nih.gov For example, using a palladium precatalyst with a bulky phosphine ligand like XPhos or RuPhos in the presence of a strong base like sodium tert-butoxide (NaOtBu) would be expected to yield 2-amino-4-chloro-6-fluorobenzoic acid derivatives. nih.govnih.gov

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira reaction follows the same trend, with aryl bromides being substantially more reactive than aryl chlorides. nih.gov Therefore, this compound would be expected to react selectively at the C-Br bond with a terminal alkyne under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine). nih.govlibretexts.org This selectivity provides a straightforward route to 2-(alkynyl)-4-chloro-6-fluorobenzoic acid derivatives, which can serve as precursors for more complex heterocyclic structures.

Table 3: Predicted Chemoselective Cross-Coupling Reactions

Reaction Type Coupling Partner Expected Site of Reaction Potential Product Class
Suzuki-Miyaura Ar-B(OH)₂ C-Br 2-Aryl-4-chloro-6-fluorobenzoic acids
Buchwald-Hartwig R₂NH C-Br 2-(Dialkylamino)-4-chloro-6-fluorobenzoic acids
Sonogashira R-C≡CH C-Br 2-(Alkynyl)-4-chloro-6-fluorobenzoic acids

Other Transition-Metal Catalyzed Transformations

Beyond common cross-coupling reactions, the structure of this compound lends itself to a variety of other transition-metal-catalyzed transformations. The carboxylate group can serve as a directing group, facilitating C-H activation and functionalization at the ortho-position (C5). However, the presence of a fluorine atom at the other ortho-position (C6) may sterically hinder this approach.

The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a key feature for selective derivatization. In palladium-catalyzed reactions, for instance, the C-Br bond is significantly more reactive toward oxidative addition than the C-Cl bond. This selectivity allows for sequential functionalization. For example, a Sonogashira, Suzuki, or Heck coupling could be performed selectively at the C2 position, leaving the C4-chloro substituent intact for a subsequent, more forcing, coupling reaction. mdpi.com

Copper-catalyzed reactions, such as the Ullmann condensation or amination reactions, are also relevant. A copper-catalyzed amination procedure has been shown to be highly regioselective for the amination of 2-bromobenzoic acids, proceeding without the need for protecting the carboxylic acid group. nih.gov This methodology could potentially be applied to this compound to introduce amine substituents at the C2 position.

Furthermore, recent advances in catalysis include decarboxylative cross-coupling, where the carboxylic acid itself is replaced. ruhr-uni-bochum.de This transformation, often catalyzed by palladium or copper systems, generates an aryl-metal intermediate that can participate in various coupling reactions. Mechanistic studies using Density Functional Theory (DFT) on similar systems have investigated the energetics of the catalytic cycle, including the previously held belief that decarboxylation is the sole rate-determining step. ruhr-uni-bochum.de

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Ring

The benzene (B151609) ring of this compound is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the three halogen substituents and the carboxyl group. This electronic state makes the ring highly activated for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comyoutube.com The presence of multiple electron-withdrawing groups effectively stabilizes this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.comyoutube.com

Influence of Halogen Identity and Position on SNAr Reactivity

In SNAr reactions, the nature and position of the halogen leaving group are critical. For activated aryl halides, the typical leaving group ability, known as the "element effect," follows the order F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in aliphatic SN2 reactions and is attributed to the mechanism's rate-determining step. The first step, the nucleophilic attack on the carbon bearing the leaving group, is the slow step. masterorganicchemistry.com Highly electronegative substituents, like fluorine, strongly polarize the C-F bond and stabilize the forming carbanion intermediate through their powerful inductive effect, thus lowering the activation energy for this step. wikipedia.org

For this compound, a nucleophile could potentially attack the carbons at positions 2, 4, or 6. Based on the element effect, the C-F bond at position 6 is the most likely site for nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. The chloro and bromo substituents are less labile. The positions of the other electron-withdrawing groups (ortho and para to the leaving group) are crucial for stabilizing the Meisenheimer complex through resonance. libretexts.org In this molecule, each halogen has at least one other electron-withdrawing group in an ortho or para position, providing the necessary activation for substitution to occur at any of the halogenated sites, though with differing rates.

Table 1: Factors Influencing SNAr Reactivity of Halogens on the Aromatic Ring
Halogen PositionHalogen IdentityRelative Leaving Group AbilityReasonActivating/Deactivating Groups
C6FluorineHighestHigh electronegativity stabilizes the Meisenheimer complex via induction (rate-determining step).-COOH (ortho), -Br (ortho), -Cl (para)
C4ChlorineIntermediateModerate electronegativity and polarizability.-F (para), -Br (meta), -COOH (meta)
C2BromineIntermediateLower electronegativity than F and Cl, but bond is weaker.-COOH (ortho), -F (ortho), -Cl (meta)

Electrophilic Aromatic Substitution (EAS) on the Halogenated Ring

In stark contrast to its high reactivity in SNAr, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (EAS). msu.edu The reaction mechanism involves the attack of the nucleophilic π-system of the benzene ring on a strong electrophile, forming a positively charged carbocation intermediate (an arenium ion or sigma complex). libretexts.org All four substituents on the ring are electron-withdrawing, which destabilizes this cationic intermediate and thus significantly slows down the reaction rate. uomustansiriyah.edu.iqfiveable.mepressbooks.pub Consequently, forcing conditions, such as high temperatures and strong superacids, would be required to induce any EAS reaction.

Regioselectivity and Deactivation Effects of Halogen and Carboxyl Groups

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. These effects are a combination of inductive and resonance contributions.

Carboxyl Group (-COOH): This group is strongly deactivating through both inductive withdrawal (due to the electronegative oxygen atoms) and resonance withdrawal (the carbonyl group pulls electron density from the ring). It acts as a meta-director. fiveable.me

Halogens (-F, -Cl, -Br): Halogens are also deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, because they can donate a lone pair of electrons via resonance, they stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. Therefore, halogens are classified as ortho, para-directors. libretexts.org

In this compound, the only available positions for substitution are C3 and C5. The directing effects of the existing substituents are in conflict:

The -COOH group at C1 directs incoming electrophiles to the C3 and C5 positions (meta).

The -Br at C2 directs to C3 (para) and C5 (ortho).

The -Cl at C4 directs to C3 and C5 (ortho to both).

The -F at C6 directs to C5 (para) and C3 (ortho).

Since all groups direct to the same available positions (C3 and C5), the regioselectivity will be subtle and likely influenced by a combination of the relative deactivating strengths and steric hindrance. The C5 position is sterically hindered by two ortho substituents (-Cl and -F), while the C3 position is flanked by the -Br and -Cl groups. Given the extreme deactivation of the ring, achieving selective substitution at either position would be synthetically challenging.

Table 2: Deactivation and Directing Effects of Substituents in EAS
SubstituentPositionEffect on ReactivityDirecting InfluencePrimary Effect
-COOHC1Strongly DeactivatingMetaInductive & Resonance Withdrawal
-BrC2DeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation
-ClC4DeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation
-FC6DeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation

Radical Reactions and Photochemical Transformations

Aryl carboxylic acids can undergo radical reactions, most notably through decarboxylation to generate aryl radicals. lookchem.com These reactions can be initiated photochemically, often using photoredox catalysts, or thermally with radical initiators. nih.govacs.org The resulting aryl radical is a versatile intermediate that can be trapped by various reagents to form new C-C or C-heteroatom bonds.

Studies on similar halogenated benzoic acids have demonstrated that they can undergo prompt decarboxylation upon UV irradiation. For example, laser excitation (λ = 235 nm) of matrix-isolated 2-chloro-6-fluorobenzoic acid leads to the formation of carbon dioxide and 1-chloro-3-fluorobenzene. It is highly probable that this compound would follow a similar photochemical pathway, expelling CO₂ to generate a 2-bromo-4-chloro-6-fluorophenyl radical. This radical could then abstract a hydrogen atom from the solvent or participate in other radical processes.

Radical chain reactions, such as radical halogenation, typically proceed through three phases: initiation, propagation, and termination. lumenlearning.comyoutube.com While the aromatic C-H bonds in this molecule are not particularly reactive, radical conditions could potentially lead to other transformations, such as dehalogenation, using reagents like tributyltin hydride (Bu₃SnH). libretexts.org The relative strengths of the C-halogen bonds (C-Cl > C-Br) suggest that a radical process might selectively cleave the weaker C-Br bond.

Investigation of Reaction Kinetics and Mechanistic Pathways

The kinetics and mechanisms of the reactions involving this compound are dictated by the stability of the key intermediates.

SNAr Mechanism: The reaction proceeds via a two-step addition-elimination pathway.

Addition (Rate-Determining Step): The nucleophile attacks the carbon bearing a halogen, forming a high-energy, negatively charged Meisenheimer complex. The rate of this step is influenced by the ability of the substituents to stabilize the negative charge and the electronegativity of the leaving group. masterorganicchemistry.com The observed "element effect" (rate: F > Cl > Br) is a direct consequence of the fluorine's strong inductive stabilization of the transition state leading to the Meisenheimer intermediate. nih.gov

Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored.

EAS Mechanism: This is also a two-step process.

Addition (Rate-Determining Step): The aromatic ring attacks an electrophile, breaking aromaticity and forming a high-energy, positively charged arenium ion. The rate is extremely slow for this substrate because all four substituents are electron-withdrawing and destabilize this carbocation. msu.edu

Elimination (Fast Step): A base removes a proton from the site of attack, restoring aromaticity.

Modern mechanistic investigations often employ computational chemistry (e.g., DFT calculations) to model reaction pathways, calculate activation energies, and rationalize experimental observations, such as regioselectivity or catalyst efficiency. ruhr-uni-bochum.denih.gov For a molecule like this compound, computational studies would be invaluable for predicting the relative activation barriers for SNAr at the three different halogen positions or for determining the most likely site of attack in the highly disfavored EAS reactions.

Advanced Applications and Role As a Building Block in Specialized Chemical Synthesis

Precursor in Medicinal Chemistry Research

The utility of 2-Bromo-4-chloro-6-fluorobenzoic acid as a precursor in medicinal chemistry is demonstrated by its incorporation into the synthetic pathways of sophisticated pharmaceutical compounds. The specific arrangement of its functional groups allows for precise chemical modifications, which is a critical aspect in the design of new drugs.

Recent patent literature highlights the role of this compound in the synthesis of novel kinase inhibitors. A 2024 patent application describes a process where the compound is reacted with (2,4-dimethoxyphenyl)methanamine in the presence of a coupling agent to form an amide intermediate. This intermediate is a key component in the synthesis of compounds designed to inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.

Another patent from the same year illustrates the use of this compound in the preparation of tricyclic compounds that act as MAT2A inhibitors. In this synthesis, the benzoic acid is first converted to its corresponding amide, which then serves as a crucial building block for the final inhibitor. MAT2A is an enzyme that is being investigated as a target for cancer treatments, indicating the potential of this starting material in the development of new oncology drugs.

The following table summarizes the role of this compound in the synthesis of these pharmaceutical intermediates.

Target Compound ClassIntermediateSynthetic StepReference
Kinase InhibitorsN-(2,4-dimethoxybenzyl)-2-bromo-4-chloro-6-fluorobenzamideAmide coupling reaction
MAT2A Inhibitors2-Bromo-4-chloro-6-fluorobenzamideAmidation of the carboxylic acid

The derivatives of this compound are being explored for their potential as bioactive compounds with specific pharmacological activities. As mentioned, this compound is a key starting material in the synthesis of novel kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling and are implicated in a wide range of diseases, including cancer. The development of inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

Similarly, its use in the synthesis of MAT2A inhibitors points to its importance in creating compounds with targeted anticancer activity. MAT2A is an enzyme essential for the production of a key cellular metabolite, and its inhibition has been shown to be a promising strategy for treating certain types of cancer.

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively detailed in the currently available public literature, the strategic use of halogenated benzoic acids in medicinal chemistry is well-established. The nature and position of halogen substituents on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

In the context of kinase inhibitors, for example, the presence of fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability. SAR studies on EGFR inhibitors have shown that the fluorination pattern on the benzoic acid moiety can have a beneficial effect on their potency. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in the design of new inhibitors.

Intermediate in Agrochemical Development

Halogenated benzoic acids are a known class of intermediates used in the synthesis of various agrochemicals. While direct applications of this compound in this sector are not as prominently documented as in medicinal chemistry, the structural motifs present in this molecule are relevant to the design of modern crop protection agents.

There is currently a lack of specific, publicly available research data on the direct use of this compound in the development of herbicidal, fungicidal, or insecticidal agents. However, the broader class of halogenated benzoic acids and their derivatives have been investigated for such properties. The fungicidal activity of compounds derived from benzoic acid has been noted in the development of agricultural fungicides.

Building Block in Material Science and Advanced Organic Materials

The dense functionalization of this compound with three distinct halogens (F, Cl, Br) and a carboxylic acid group makes it a promising precursor for advanced organic materials. These groups can impart desirable properties such as thermal stability, specific electronic characteristics, and controlled intermolecular interactions, which are crucial for the development of functional polymers and optoelectronic devices.

While direct polymerization of this compound is not common, its true value lies in its use as a monomer or modifying agent for functional polymers. The carboxylic acid group can be converted to other functionalities, allowing it to be incorporated into polymer backbones or used as a grafting agent to modify polymer surfaces. For instance, benzoic acid and its derivatives have been used to enhance the surface affinity of polymers like polyethylene, changing their properties from hydrophobic to hydrophilic. nih.gov

The presence of multiple halogen atoms is particularly significant. Halogen bonding is increasingly recognized as a powerful tool in polymer science for directing the self-assembly of macromolecules and designing functional supramolecular materials. rsc.org The ability of bromine, chlorine, and fluorine to participate in halogen bonding—a directional, non-covalent interaction—can be used to control the packing of polymer chains and create highly ordered domains. rsc.orgnih.gov This controlled organization is critical for applications in organic electronics, where molecular arrangement directly influences charge transport and device performance. Benzoic acid-treated conducting polymers have shown enhanced conductivity, making them suitable for flexible organic light-emitting devices (OLEDs). nih.gov

Table 1: Potential Roles of Functional Groups in Polymer Science
Functional GroupPotential Application in PolymersGoverning Interaction
Carboxylic Acid (-COOH)Polymer backbone incorporation (e.g., polyesters, polyamides), Surface graftingCovalent Bonding, Hydrogen Bonding
Halogens (Br, Cl, F)Directing self-assembly, Creating ordered domains, Modifying electronic propertiesHalogen Bonding, Dipole-Dipole Interactions

Halogenated compounds, particularly fluorinated ones, are fundamental to the design of modern liquid crystals (LCs) due to their ability to modify key properties like dielectric anisotropy, viscosity, and melting points. The introduction of halogen atoms onto the molecular core of an LC can significantly alter its electronic and steric characteristics.

This compound serves as a potential starting material for the synthesis of complex liquid crystalline molecules. The rigid phenyl ring provides a core structure, which can be elaborated upon through reactions of the carboxylic acid group (e.g., esterification) to build the final mesogenic molecule. The three halogen atoms offer a powerful way to fine-tune the molecule's polarity and intermolecular interactions, which are critical for achieving desired LC phases (e.g., nematic, smectic). The strength of halogen bonding increases in the order of Cl < Br < I, and the presence of electron-withdrawing fluorine atoms on the ring can further enhance this effect. nih.gov This allows for precise control over the self-assembly and packing of the molecules, which is the basis of liquid crystalline behavior.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent forces. This compound is an excellent candidate for supramolecular synthesis due to its capacity for forming multiple, directional intermolecular interactions, including strong hydrogen bonds and halogen bonds.

Crystal engineering is the design and synthesis of crystalline molecular solids with desired properties. This is achieved by controlling how molecules recognize each other and assemble in the solid state. Halogenated benzoic acids are widely used as "tectons" or building blocks in crystal engineering.

The carboxylic acid group of this compound is a robust hydrogen bond donor and acceptor. It readily forms a predictable and stable hydrogen-bonded "dimer synthon" with another carboxylic acid molecule. This primary interaction can be complemented by halogen bonds. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In this molecule, the bromine and chlorine atoms can act as effective halogen bond donors, while the fluorine is generally a poor donor. These halogens can interact with halogen bond acceptors (such as nitrogen or oxygen atoms on a second molecule, or "coformer") to guide the assembly of multi-component crystals, known as co-crystals, or salts. nih.govrsc.orgrsc.org The ability to form simultaneous hydrogen and halogen bonds provides a powerful strategy for constructing complex and predictable crystalline architectures. nih.govrsc.org

The directionality and specificity of non-covalent interactions are key to designing self-assembled structures. Halogen bonding, in particular, has emerged as a crucial tool for guiding the assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govrsc.orgrsc.org

The structure of this compound is primed for such applications. The combination of a strong hydrogen-bonding unit (the carboxylic acid) and multiple potential halogen-bonding sites (Br, Cl) allows for the programming of molecular assembly. nih.gov For example, the carboxylic acid groups can form a primary chain via hydrogen bonding, and these chains can then be organized into sheets or more complex structures through inter-chain halogen bonds. mdpi.com The relative strengths and geometric preferences of these different interactions can be exploited to create novel supramolecular materials with precise arrangements. rsc.orgmdpi.com This high degree of control is essential for creating functional materials for applications in nanotechnology and molecular devices. rsc.org

Table 2: Intermolecular Interactions for Supramolecular Assembly
Interaction TypeParticipating Group(s)Role in Self-Assembly
Hydrogen Bond-COOHForms robust, predictable dimers and chains.
Halogen Bond-Br, -ClProvides directional control to link primary structures into higher-order networks.
π–π StackingBenzene (B151609) RingContributes to the overall packing and stability of the assembled structure.

Catalyst Ligand Development and Coordination Chemistry

In transition-metal catalysis, ligands play a crucial role by binding to the metal center and modulating its reactivity, selectivity, and stability. Benzoic acid and its derivatives are effective ligands, particularly in reactions involving C–H bond functionalization, where the carboxylate group can act as a directing group. nih.gov

This compound can serve as a ligand in coordination chemistry. The carboxylate group can coordinate to a metal center, positioning it in proximity to specific C-H bonds on the aromatic ring or another substrate. This directed metalation is a powerful strategy for achieving regioselective transformations that are otherwise difficult. researchgate.netacs.org Furthermore, the electronic properties of the ligand, which influence the catalytic activity of the metal center, can be precisely tuned by the electron-withdrawing effects of the three halogen atoms. stackexchange.com Substituted cyclopentadienyl (B1206354) ligands containing urea (B33335) moieties, for example, have been shown to accelerate Rh(III)-catalyzed C-H olefination of benzoic acid derivatives through hydrogen bonding interactions. nih.gov Similarly, the halogen atoms on this compound could engage in secondary interactions within the coordination sphere, potentially influencing the catalyst's performance and selectivity.

Formation of Metal Complexes with Halogenated Benzoic Acids

Halogenated benzoic acids are known to form a variety of metal complexes through the coordination of the carboxylate group with a metal center. While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the principles of coordination chemistry suggest its potential to act as a ligand. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of mononuclear or polynuclear metal-organic frameworks (MOFs).

The presence of halogen atoms on the aromatic ring can influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes. These halogens can also participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in the crystal engineering of the metal complexes, dictating their solid-state architecture and properties. The formation of such complexes is significant in the development of new materials with potential applications in catalysis, gas storage, and luminescence.

Applications in Catalysis and Asymmetric Synthesis

As a versatile building block, this compound and its derivatives have potential applications in catalysis and asymmetric synthesis. The distinct halogen atoms provide multiple sites for selective functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the controlled introduction of various substituents, leading to the synthesis of chiral ligands and catalysts.

For instance, the bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for sequential and site-selective modifications of the aromatic ring. This regioselectivity is crucial for the construction of complex chiral molecules. While specific examples detailing the use of this compound in asymmetric synthesis are not widely reported, its structural motifs are found in precursors to complex molecules where stereocontrol is essential. The development of chiral catalysts derived from such highly functionalized benzoic acids could enable new asymmetric transformations for the efficient synthesis of enantiomerically pure compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromo-4-chloro-6-fluorobenzoic acid with high regioselectivity?

Answer:
The synthesis involves sequential halogenation of benzoic acid derivatives. Two primary approaches are:

  • Method A (Direct Halogenation):
    • Start with 4-chloro-6-fluorobenzoic acid.
    • Brominate at the ortho position using N-bromosuccinimide (NBS) with FeCl₃ catalysis (0–5°C in DCM). Monitor via TLC (hexane:EtOAc 4:1, Rf ≈ 0.3) to avoid di-substitution .
    • Purify via recrystallization (ethanol/water) to achieve >95% purity .
  • Method B (Coupling Reactions):
    Use Suzuki-Miyaura coupling with 2-bromo-4-chlorophenylboronic acid and a fluorinated electrophile under Pd(PPh₃)₄ catalysis. Optimize solvent (THF/H₂O) and base (K₂CO₃) for cross-coupling efficiency .

Key Challenges:

  • Steric hindrance from adjacent halogens may reduce reaction yields.
  • Decarboxylation risks during prolonged heating. Mitigate by using mild temperatures (<80°C) .

Basic: Which analytical techniques are critical for characterizing this compound and validating purity?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify substituent patterns (e.g., fluorine splitting in ¹⁹F NMR at δ −110 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals.
  • HPLC-MS:
    Use a C18 column (0.1% formic acid in acetonitrile/water) with ESI-MS detection ([M−H]⁻ expected at m/z 269.89). Detect impurities <2% .
  • Elemental Analysis:
    Validate halogen stoichiometry (Br: 28.3%, Cl: 12.6%, F: 6.7%) .
  • Melting Point:
    Compare with literature (if available). Discrepancies may indicate polymorphs or solvates .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

Answer:
The ortho-bromo and para-chloro groups create steric and electronic effects:

  • Steric Effects: The bromine atom at C2 hinders transmetalation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects: The electron-withdrawing fluorine at C6 deactivates the ring, slowing electrophilic substitution. Use directing groups (e.g., −COOH) to enhance regiocontrol .

Experimental Optimization:

  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to balance reactivity and stability .
  • Monitor reaction kinetics via in situ IR to detect intermediates .

Advanced: What computational methods predict degradation pathways and stability?

Answer:
Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level provides insights:

  • Bond Dissociation Energies (BDEs):
    • C−Br: ~65 kcal/mol (prone to homolytic cleavage under UV light) .
    • C−Cl: ~85 kcal/mol (more stable than C−Br) .
  • Electrostatic Potential Maps:
    Carboxylic acid group is highly electrophilic, making it susceptible to nucleophilic attack .
  • Solvent Effects (PCM Model):
    Polar aprotic solvents (e.g., DMF) stabilize the carboxylate anion, reducing hydrolysis .

Validation:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Answer:
Discrepancies arise from:

Purity Variance: Commercial samples may have different impurity profiles (e.g., reports >95% purity, while others lack certification) .

Polymorphism: Crystallization conditions (e.g., solvent, cooling rate) affect melting behavior.

Resolution Strategies:

  • Repurify via column chromatography (silica gel, hexane/EtOAc gradient).
  • Characterize polymorphs using X-ray diffraction (XRPD) .

Table 1: Comparative Halogen Effects on Benzoic Acid Derivatives

CompoundMelting Point (°C)LogP (Predicted)Solubility (mg/mL in DMSO)
4-Bromo-2-fluoro-benzoic acid219–223 2.31 12.5
2-Bromo-4-chloro-6-fluoroNot reported2.89*8.2*
*Predicted using ChemAxon .

Advanced: What mechanistic insights explain side reactions during synthesis?

Answer:
Common side reactions include:

  • Decarboxylation: Catalyzed by trace metals (e.g., Cu²⁺). Add EDTA to chelate metal impurities .
  • Di-Halogenation: Competing bromination at C3/C5 due to radical intermediates. Control via low-temperature NBS addition .

Mitigation:

  • Use scavengers (e.g., 2,6-lutidine) to trap acidic byproducts.
  • Optimize stoichiometry (1.1 eq. NBS) to limit over-reaction .

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